molecular formula C23H15NOS B10851586 naphthalen-1-yl(10H-phenothiazin-10-yl)methanone

naphthalen-1-yl(10H-phenothiazin-10-yl)methanone

Cat. No.: B10851586
M. Wt: 353.4 g/mol
InChI Key: JJKRMXKTTVOCBF-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone is a complex organic compound that features a naphthalene ring and a phenothiazine ring connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone typically involves the coupling of naphthalene derivatives with phenothiazine derivatives. One common method is the palladium-catalyzed C-N coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives with substituted aromatic rings.

Scientific Research Applications

Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone is unique due to its specific combination of naphthalene and phenothiazine rings, which imparts distinct electronic and photochemical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.

Properties

Molecular Formula

C23H15NOS

Molecular Weight

353.4 g/mol

IUPAC Name

naphthalen-1-yl(phenothiazin-10-yl)methanone

InChI

InChI=1S/C23H15NOS/c25-23(18-11-7-9-16-8-1-2-10-17(16)18)24-19-12-3-5-14-21(19)26-22-15-6-4-13-20(22)24/h1-15H

InChI Key

JJKRMXKTTVOCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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